N-Isopropyl Substitution Increases Lipophilicity: XLogP3-AA Comparison vs. Bicifadine
The N-isopropyl substituent on the target compound significantly increases lipophilicity compared to the unsubstituted parent bicifadine. The computed partition coefficient (XLogP3-AA) for the target is 3.3, while bicifadine has a value of 2.2 [1][2]. This 1.1 log unit increase represents a more than 10-fold higher predicted partition coefficient, which directly influences blood-brain barrier penetration, metabolic clearance, and receptor binding kinetics.
Δ 1.1 log unit (~12.6× higher)
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Bicifadine: 2.2 |
| Quantified Difference | Δ 1.1 log unit (Target is ~12.6× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A higher logP value alters the compound's ADME profile, making it unsuitable as a surrogate for bicifadine in assays where passive membrane permeability is a critical variable.
- [1] NCBI PubChem. (2026). Compound Summary for CID 11858162. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] NCBI PubChem. (2026). Compound Summary for CID 47953, Bicifadine. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
